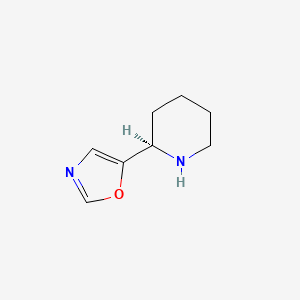

(R)-5-(piperidin-2-yl)oxazole

Description

(R)-5-(Piperidin-2-yl)oxazole is a chiral oxazole derivative featuring a piperidine moiety fused to the oxazole core. Oxazoles are heterocyclic aromatic compounds containing one oxygen and one nitrogen atom, known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects .

Properties

IUPAC Name |

5-[(2R)-piperidin-2-yl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYCXZKKZCGHAY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (R)-Piperidin-2-carbaldehyde

(R)-Piperidin-2-carbaldehyde is typically derived from (R)-piperidine-2-carboxylic acid through controlled reduction. For instance, LiAlH4 reduction followed by oxidation with pyridinium chlorochromate (PCC) yields the aldehyde in high enantiomeric excess.

Cycloaddition with TosMIC

Under basic conditions (e.g., KOH in methanol), (R)-piperidin-2-carbaldehyde reacts with TosMIC 25 to form the oxazole ring. The reaction proceeds via deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent cyclization with elimination of TsOH. This method retains the chiral configuration of the aldehyde, ensuring the (R)-stereochemistry is preserved in the final product (Scheme 1).

Key Data:

-

Stereochemical Outcome: Retention of configuration confirmed by X-ray crystallography in related compounds.

Transition Metal-Catalyzed Cycloadditions

Recent advances in iridium-catalyzed reactions enable efficient oxazole formation from lactams and isocyanoacetates. This method, demonstrated in the synthesis of (R)-4-(2-(5-methoxy-4-phenyloxazol-2-yl)piperidin-1-yl)dihydrofuran-2(3H)-one 3c , highlights the versatility of chiral piperidinone precursors.

Procedure for Iridium-Catalyzed Synthesis

-

Starting Material : (R)-1-(5-oxotetrahydrofuran-3-yl)piperidin-2-one 1c (92 mg, 0.5 mmol).

-

Catalyst : IrCl(CO)(PPh3)2 (4 mg, 0.005 mmol).

-

Reagents : TMDS (134 mg, 1.0 mmol), methyl 2-isocyano-2-phenylacetate (105 mg, 0.6 mmol), DABCO (73 mg, 0.65 mmol).

-

Conditions : 1,2-Diethoxyethane (DEE), room temperature, 30-minute reaction.

The oxazole ring forms via cycloaddition between the in situ-generated acyliridium intermediate and the isocyanoacetate.

Key Data:

Microwave-Assisted Oxazole Synthesis

Microwave irradiation accelerates the van Leusen reaction, reducing reaction times from hours to minutes. For example, 5-phenyl oxazole synthesis under microwave conditions achieves completion in 10 minutes with comparable yields to conventional methods.

Application to (R)-5-(Piperidin-2-yl)Oxazole

-

Substrate : (R)-Piperidin-2-carbaldehyde (1.0 equiv).

-

Reagents : TosMIC (1.2 equiv), K2CO3 (2.0 equiv).

-

Conditions : Microwave irradiation (150 W, 100°C, 10 minutes), methanol solvent.

Advantages:

Resolution of Racemic Mixtures

When racemic 5-(piperidin-2-yl)oxazole is synthesized, chiral resolution techniques isolate the (R)-enantiomer:

Chiral Chromatography

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving (R)-5-(piperidin-2-yl)oxazole unreacted.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Stereocontrol | Scalability |

|---|---|---|---|---|

| Van Leusen Synthesis | 61–90 | 8–12 h | High | Moderate |

| Iridium Catalysis | 83 | 0.5 h | Very High | High |

| Microwave-Assisted | 70–85 | 0.17 h | Moderate | High |

| Chiral Resolution | 40–60 | 24–48 h | Dependent | Low |

Mechanistic Insights and Stereochemical Considerations

The retention of configuration in the van Leusen reaction is attributed to the concerted [3+2] cycloaddition mechanism, which avoids intermediate carbocation formation. In iridium-catalyzed methods, the chiral piperidinone precursor dictates stereochemistry through rigid transition-state geometry .

Chemical Reactions Analysis

Types of Reactions

®-5-(piperidin-2-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced oxazole compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, (R)-5-(piperidin-2-yl)oxazole serves as a valuable building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry is also notable, where it can facilitate the formation of metal complexes.

Biology

The biological activities of (R)-5-(piperidin-2-yl)oxazole have been the subject of extensive research:

- Antimicrobial Activity : This compound has demonstrated significant antibacterial properties against various pathogens. For instance, in a study measuring minimum inhibitory concentrations (MIC), it showed an MIC of 12.5 µg/ml against Staphylococcus aureus and 25 µg/ml against Escherichia coli, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Research indicates that (R)-5-(piperidin-2-yl)oxazole can induce apoptosis in cancer cells. In studies involving breast cancer cell lines (MDA-MB-453), it exhibited a growth inhibition concentration (GI50) of 15 µM, suggesting its effectiveness in targeting specific cancer types through apoptotic pathways .

Medicine

The therapeutic potential of (R)-5-(piperidin-2-yl)oxazole is being explored in various medical contexts:

- Cancer Treatment : The compound's ability to activate apoptotic pathways positions it as a candidate for anticancer therapies, particularly in hepatocellular carcinoma (HCC). Studies have shown that it significantly inhibits cell proliferation and induces apoptosis through caspase activation .

Case Study 1: Anticancer Effects

A recent study focused on the effects of (R)-5-(piperidin-2-yl)oxazole on hepatocellular carcinoma cells. The results indicated that the compound effectively inhibited cell growth and induced apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against multidrug-resistant bacterial strains. Findings revealed that it exhibited enhanced efficacy compared to traditional antibiotics, suggesting its role in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of ®-5-(piperidin-2-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of (R)-5-(Piperidin-2-yl)oxazole and Related Compounds

Metabolic and Anti-Inflammatory Effects

Oxazole derivatives such as β-aminoacylpiperidines inhibit DPP-IV (IC₅₀ = 0.18 µM), a target for type 2 diabetes therapy . However, smaller oxazole fragments (e.g., degradation products of MccB17) induce intestinal inflammation via IDO1 activation and aryl hydrocarbon receptor (Ahr) signaling, whereas larger molecules like full-length MccB17 are inert . This suggests that substituent size and molecular weight critically influence immunomodulatory effects.

Antimicrobial and Antiparasitic Activity

5-(4-Methoxyphenyl)-oxazole (MPO) inhibits Caenorhabditis elegans hatch and growth, though synthetic derivatives lack this activity, emphasizing the necessity of intact structural motifs . Chloroquinoline-oxazole hybrids serve as intermediates for antimalarial or antibacterial agents .

Key Research Findings and Contradictions

Biological Activity

(R)-5-(piperidin-2-yl)oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

(R)-5-(piperidin-2-yl)oxazole features a piperidine ring attached to an oxazole moiety. The stereochemistry at the 5-position of the oxazole is crucial for its biological activity. The compound's structural formula can be represented as follows:

The mechanism of action of (R)-5-(piperidin-2-yl)oxazole involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may exert its effects by modulating enzyme activities or receptor interactions, which can lead to downstream signaling changes associated with various biological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including (R)-5-(piperidin-2-yl)oxazole. In a comparative study, several oxazole derivatives were tested against common pathogens, demonstrating significant antibacterial activity.

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| (R)-5-(piperidin-2-yl)oxazole | 12.5 | 25 |

| Reference Drug (Ampicillin) | 10 | 20 |

The data indicate that (R)-5-(piperidin-2-yl)oxazole exhibits promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer properties of (R)-5-(piperidin-2-yl)oxazole have also been investigated. Research has shown that compounds containing oxazole rings can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

In a study examining the effects on breast cancer cell lines, it was found that:

- Cell Line : MDA-MB-453

- GI50 : 15 µM for (R)-5-(piperidin-2-yl)oxazole

- Mechanism : Induction of intrinsic apoptosis via mitochondrial pathways.

This suggests that the compound may be effective in targeting specific cancer types by exploiting its ability to trigger apoptotic pathways .

Case Studies

- Case Study on Anticancer Effects : A recent study explored the effects of various oxazole derivatives on hepatocellular carcinoma (HCC). The results indicated that (R)-5-(piperidin-2-yl)oxazole showed significant inhibition of cell proliferation and induced apoptosis in HCC cells through caspase activation .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of oxazole derivatives against resistant bacterial strains. The findings demonstrated that compounds similar to (R)-5-(piperidin-2-yl)oxazole exhibited enhanced efficacy compared to traditional antibiotics, suggesting a potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-5-(piperidin-2-yl)oxazole, and how can reaction yields be improved?

- Methodological Answer : Van Leusen’s oxazole synthesis is a robust approach, involving the reaction of aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours). Key factors for yield optimization include solvent choice (methanol or ethanol), stoichiometric ratios (equimolar aldehyde/TosMIC), and post-reaction purification via extraction with methyl tert-butyl ether and drying over anhydrous sodium sulfate . For chiral purity, enantioselective catalysis or chiral HPLC may be employed.

Q. What analytical techniques are most reliable for characterizing (R)-5-(piperidin-2-yl)oxazole?

- Methodological Answer :

- Spectroscopy : IR spectroscopy identifies oxazole ring vibrations (~1650 cm⁻¹ for C=N stretching). ¹H/¹³C NMR confirms substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., C₉H₁₃N₃O₂: theoretical 195.1008, observed 195.1007) validates molecular integrity .

- X-ray Crystallography : Resolves stereochemistry and halogen-bonding interactions in co-crystals (e.g., with perfluorinated iodobenzenes) .

Q. How should (R)-5-(piperidin-2-yl)oxazole be stored to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as oxazoles can hydrolyze under acidic/basic conditions. Stability studies recommend monitoring via TLC or HPLC every 3 months .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of (R)-5-(piperidin-2-yl)oxazole derivatives?

- Methodological Answer : Molecular electrostatic potential (MESP) maps, generated via DFT calculations (e.g., B3LYP/6-31G*), identify nucleophilic/electrophilic regions for target binding. Docking studies (AutoDock Vina) using protein structures (e.g., kinase domains) assess binding poses and affinity. MESP-guided modifications (e.g., introducing electron-withdrawing groups) enhance halogen-bonding interactions with biological targets .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Experimental Replication : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature).

- Control Compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.

- Metabolic Stability : Test compound integrity in assay media via LC-MS to rule out degradation .

Q. What strategies improve the selectivity of (R)-5-(piperidin-2-yl)oxazole analogs for specific enzyme targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the piperidine ring (e.g., methyl, fluoro) and assess inhibition profiles.

- Proteomic Profiling : Use kinase/enzyme panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Covalent Modification : Introduce reactive warheads (e.g., acrylamides) for irreversible binding to cysteine residues near active sites .

Q. How can toxicity risks of (R)-5-(piperidin-2-yl)oxazole be mitigated during preclinical development?

- Methodological Answer :

- In Silico Screening : Tools like ProTox-II predict hepatotoxicity and mutagenicity.

- In Vitro Assays : Ames test for mutagenicity; hERG channel inhibition assays for cardiotoxicity.

- Metabolite Identification : LC-MS/MS identifies reactive metabolites (e.g., epoxides) that may require structural blocking .

Q. What synthetic strategies enable the incorporation of (R)-5-(piperidin-2-yl)oxazole into metal-organic frameworks (MOFs) for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.